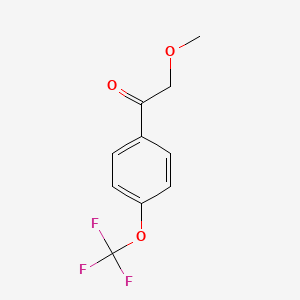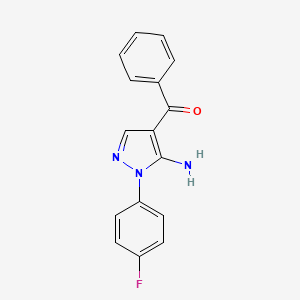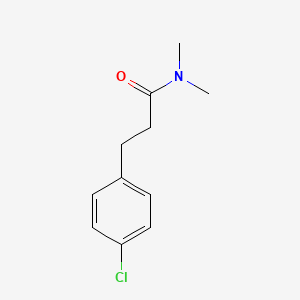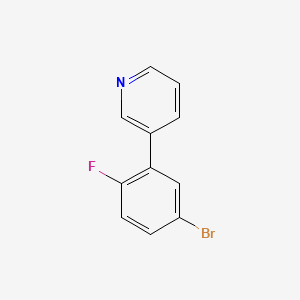
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a carbamic acid methyl ester moiety.
準備方法
The synthesis of N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester typically involves the reaction of 2-(trifluoromethoxy)aniline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be summarized as follows:
2-(Trifluoromethoxy)aniline+Methyl chloroformate→N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
化学反応の分析
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester can be compared with other similar compounds such as:
N-2-(Trifluoromethyl)phenylcarbamic acid methyl ester: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical and biological properties.
N-2-(Methoxy)phenylcarbamic acid methyl ester: The presence of a methoxy group instead of a trifluoromethoxy group results in different reactivity and applications.
N-2-(Chloromethoxy)phenylcarbamic acid methyl ester: The chloromethoxy group imparts different electronic and steric effects compared to the trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity.
特性
IUPAC Name |
methyl N-[2-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)13-6-4-2-3-5-7(6)16-9(10,11)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWZUXHIIJJWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B6316158.png)

![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)


![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)






